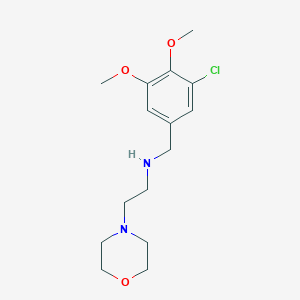![molecular formula C10H14N6 B249648 N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine](/img/structure/B249648.png)
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine, also known as DMAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMAT is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Wirkmechanismus
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine exerts its effects by binding to specific proteins and enzymes in the body, thereby altering their activity. For example, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the ATP-binding site of HSP90, preventing the protein from functioning properly. Similarly, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine binds to the RNA-binding domain of PKR, preventing the protein from binding to its target RNA molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine are varied and depend on the specific proteins and enzymes that it targets. In general, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit cell growth and proliferation, induce apoptosis (programmed cell death), and modulate immune function. N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a research tool is its specificity for certain proteins and enzymes. This allows researchers to selectively target these molecules and study their function in greater detail. However, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine also has limitations, including its potential toxicity and the fact that it may not be suitable for use in certain experimental systems.
Zukünftige Richtungen
There are several areas of future research that could be explored using N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine. For example, researchers could investigate the potential of N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine could be used to study the role of specific proteins and enzymes in various cellular processes, providing insights into the underlying mechanisms of disease and potential targets for drug development.
Synthesemethoden
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine can be synthesized using a variety of methods, including the reaction of 4-(dimethylamino)benzaldehyde with hydrazine hydrate and sodium nitrite. Other methods involve the reaction of 4-(dimethylamino)benzaldehyde with various azides, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been used extensively in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of protein kinase R (PKR), which is involved in the regulation of synaptic plasticity and memory formation. In cancer biology, N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Eigenschaften
Produktname |
N-[4-(dimethylamino)benzyl]-1H-tetraazol-5-amine |
|---|---|
Molekularformel |
C10H14N6 |
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C10H14N6/c1-16(2)9-5-3-8(4-6-9)7-11-10-12-14-15-13-10/h3-6H,7H2,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
VJBVETOENAACAZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CNC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-2-(2-methoxy-6-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249566.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)
![2-[(5-Chloro-2-methoxybenzyl)amino]ethanol](/img/structure/B249571.png)
![N-tert-butyl-2-(2-methoxy-6-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249572.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B249574.png)
![4-[({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B249576.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1-propanamine](/img/structure/B249577.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)